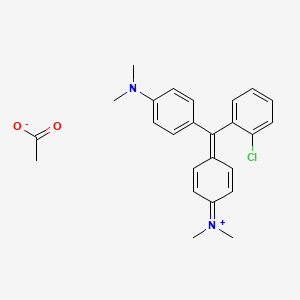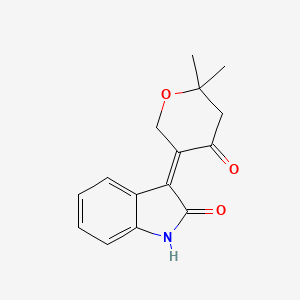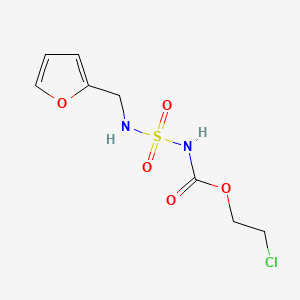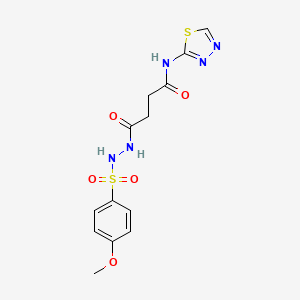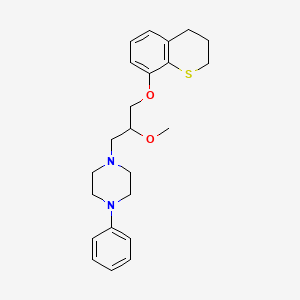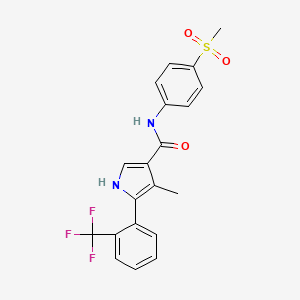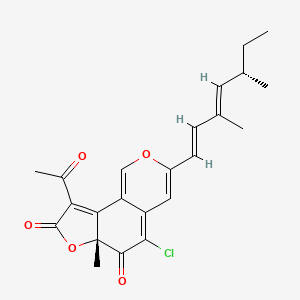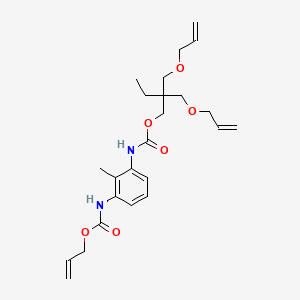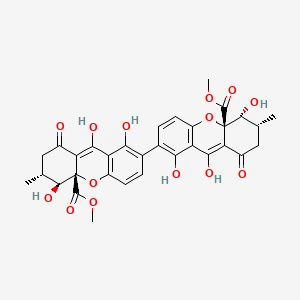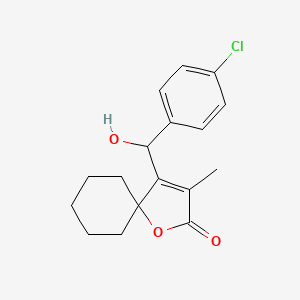
12-Hydroxy-O-demethyl muraglitazar
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxy-O-demethyl muraglitazar is a derivative of muraglitazar, a dual peroxisome proliferator-activated receptor agonist. This compound is known for its potential therapeutic effects in managing type 2 diabetes and dyslipidemia by targeting both peroxisome proliferator-activated receptor alpha and gamma receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-O-demethyl muraglitazar involves multiple steps, including acylglucuronidation, aliphatic/aryl hydroxylation, and O-demethylation. The primary metabolic pathways include the involvement of cytochrome P450 enzymes and uridine 5’-diphospho-glucuronic acid glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of high-pressure liquid chromatography and nuclear magnetic resonance for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxy-O-demethyl muraglitazar undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Reduction: Involves the reduction of specific functional groups.
Substitution: Involves the replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like β-nicotinamide adenine dinucleotide phosphate sodium (reduced form).
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often involves halogenated compounds and strong bases.
Major Products Formed: The major products formed from these reactions include various metabolites such as O-demethyl muraglitazar and 9-hydroxy muraglitazar .
Scientific Research Applications
12-Hydroxy-O-demethyl muraglitazar has several scientific research applications:
Chemistry: Used in studies involving peroxisome proliferator-activated receptor agonists and their effects on metabolic pathways.
Biology: Investigated for its role in modulating gene expression related to lipid and glucose metabolism.
Medicine: Explored for its potential in treating type 2 diabetes and related metabolic disorders.
Industry: Utilized in the development of new therapeutic agents targeting peroxisome proliferator-activated receptor receptors .
Mechanism of Action
The mechanism of action of 12-Hydroxy-O-demethyl muraglitazar involves its interaction with peroxisome proliferator-activated receptor alpha and gamma receptors. By activating these receptors, the compound enhances insulin sensitivity, lowers blood glucose levels, and improves lipid profiles. It promotes the uptake and storage of fatty acids in adipose tissue and reduces plasma free fatty acid levels .
Comparison with Similar Compounds
Muraglitazar: The parent compound, known for its dual peroxisome proliferator-activated receptor agonist activity.
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes.
Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist with similar therapeutic effects.
Uniqueness: 12-Hydroxy-O-demethyl muraglitazar is unique due to its dual peroxisome proliferator-activated receptor alpha and gamma agonist activity, which provides a broader range of metabolic benefits compared to compounds that target only one receptor subtype .
Properties
CAS No. |
875430-18-5 |
|---|---|
Molecular Formula |
C28H26N2O8 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[[4-[2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C28H26N2O8/c31-18-25-24(29-27(38-25)20-4-2-1-3-5-20)14-15-36-22-10-6-19(7-11-22)16-30(17-26(33)34)28(35)37-23-12-8-21(32)9-13-23/h1-13,31-32H,14-18H2,(H,33,34) |
InChI Key |
YIRXLRFQQYZVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)CO)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
